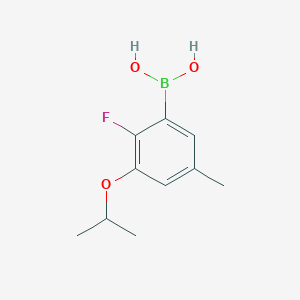

2-Fluoro-3-isopropoxy-5-methylphenylboronic acid

Description

2-Fluoro-3-isopropoxy-5-methylphenylboronic acid is a boronic acid derivative featuring a fluorine atom at the 2-position, an isopropoxy group at the 3-position, and a methyl group at the 5-position of the phenyl ring (CAS referenced as BB-4037 in ) . Boronic acids are critical in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials science for carbon-carbon bond formation. The unique substitution pattern of this compound provides steric bulk (from isopropoxy and methyl groups) and electronic modulation (from fluorine), influencing its reactivity, solubility, and selectivity in synthetic applications .

Properties

IUPAC Name |

(2-fluoro-5-methyl-3-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-6(2)15-9-5-7(3)4-8(10(9)12)11(13)14/h4-6,13-14H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGYOSZZKDRXGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)OC(C)C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201182982 | |

| Record name | Boronic acid, B-[2-fluoro-5-methyl-3-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096336-18-2 | |

| Record name | Boronic acid, B-[2-fluoro-5-methyl-3-(1-methylethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096336-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-fluoro-5-methyl-3-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Fluoro-3-isopropoxy-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions typically involve heating the reaction mixture to 80-100°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-isopropoxy-5-methylphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., NaH) and a suitable solvent (e.g., THF).

Major Products

Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds.

Oxidation: The major product is the corresponding phenol.

Substitution: The major products are substituted aromatic compounds with the nucleophile replacing the fluorine atom.

Scientific Research Applications

2-Fluoro-3-isopropoxy-5-methylphenylboronic acid has several scientific research applications, including:

Organic Synthesis: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is used in the preparation of advanced materials, such as polymers and liquid crystals.

Biological Research: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-isopropoxy-5-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-biaryl complex.

Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Alkoxy- and Fluoro-Substituted Phenylboronic Acids

Impact of Substituents :

Fluoro- and Alkyl-Substituted Analogs

Electronic vs. Steric Effects :

- The fluorine atom in the target compound increases the acidity of the boronic acid (pKa ~8.5–9.5), enhancing reactivity in basic conditions compared to non-fluorinated analogs .

- Methyl vs. Alkoxy : Methyl groups are less electron-donating than alkoxy groups, leading to subtle differences in resonance stabilization of the boronate intermediate .

Trifluoromethyl-Containing Derivatives

Trifluoromethyl Impact :

- The CF₃ group is a strong electron-withdrawing substituent, significantly lowering the pKa of the boronic acid and accelerating coupling reactions under mild conditions compared to the target compound .

Biological Activity

2-Fluoro-3-isopropoxy-5-methylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom and an isopropoxy group attached to a phenylboronic acid structure. Its molecular formula is C12H16BFO3, and it has a CAS number 2096336-18-2. The unique substituents on the phenyl ring are thought to influence its biological interactions.

Boronic acids, including this compound, are known for their ability to interact with various biomolecules through reversible covalent bonding with diols. This property allows them to inhibit enzymes involved in metabolic pathways. Specifically, this compound may target:

- Hormone-sensitive lipase (HSL) : It has been shown to inhibit HSL activity, which can lead to decreased plasma free fatty acid levels, making it potentially beneficial in treating metabolic disorders such as insulin resistance and type 2 diabetes .

- Proteases : Boronic acids have been reported to exhibit inhibitory effects on serine proteases, which are crucial in various physiological processes .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies

Several studies have explored the biological implications of boronic acids similar to this compound:

- Study on HSL Inhibition : A study demonstrated that certain boronic acids could effectively inhibit HSL, leading to reduced lipolysis and improved metabolic profiles in diabetic models .

- Anticancer Research : Research involving boronic acid derivatives has indicated their potential in selectively targeting cancer cells while sparing normal cells. This selectivity is hypothesized to stem from the unique structural features of these compounds .

Data Table: Biological Activities of Boronic Acids

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 2-Fluoro-3-isopropoxy-5-methylphenylboronic acid to ensure stability?

- Methodological Answer : Boronic acids are prone to hydrolysis and oxidation. Store the compound at 2–8°C under inert atmosphere (argon/nitrogen) in anhydrous solvents (e.g., THF or DMF). Similar analogs like 3-Fluoro-5-methylphenylboronic acid and 3-Isopropoxy-5-methylphenylboronic acid are stored at 0–6°C to prevent decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C/¹⁹F NMR : Assign substituent positions (e.g., fluorine at C2, isopropoxy at C3) and confirm purity.

- IR Spectroscopy : Identify B–OH stretching (~3200–3400 cm⁻¹) and B–O bonds (~1350 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular weight (calculated for C₁₀H₁₃BFO₃: ~217.09 g/mol).

- XRD : Resolve crystallographic ambiguities (e.g., hydration states) .

Q. What are common synthetic impurities, and how are they removed?

- Methodological Answer : Common impurities include unreacted boronic ester precursors or hydroxylated byproducts (e.g., from hydrolysis). Purify via:

- Recrystallization : Use ethanol/water mixtures (4:1 v/v).

- Column Chromatography : Silica gel with ethyl acetate/hexane (gradient elution).

- Purity >97% is achievable, as seen in analogs like 3-Fluoro-5-methylphenylboronic acid .

Advanced Research Questions

Q. How do electronic effects of fluoro and isopropoxy substituents influence Suzuki-Miyaura coupling reactivity?

- Methodological Answer :

- Fluoro (C2) : Electron-withdrawing group reduces electron density at the boron site, potentially slowing transmetallation.

- Isopropoxy (C3) : Electron-donating group increases steric bulk, which may hinder catalyst access.

- Experimental Design : Compare coupling rates with Pd catalysts (e.g., Pd(PPh₃)₄ vs. SPhos-Pd-G3) under varying temperatures. Reference steric/electronic profiles of analogs like 4-Benzyloxy-2-fluorophenylboronic acid .

Q. How can conflicting crystallography data regarding hydration states be resolved?

- Methodological Answer :

- Variable-Temperature XRD : Analyze structural changes at 100–298 K to identify bound water molecules.

- Thermogravimetric Analysis (TGA) : Quantify mass loss (e.g., ~5% loss at 100°C suggests monohydrate).

- Compare with hydration trends in 3-Isopropoxy-5-methylphenylboronic acid (CAS 1256345-76-2) .

Q. What strategies mitigate steric hindrance during cross-coupling reactions?

- Methodological Answer :

- Bulky Ligands : Use Pd catalysts with SPhos or RuPhos ligands to enhance steric tolerance.

- Microwave-Assisted Heating : Accelerate reaction kinetics (e.g., 100°C for 1 hour vs. 24 hours at RT).

- Solvent Optimization : High-polarity solvents (DMSO) improve solubility of hindered boronic acids. Data from analogs like 2-Chloro-3-pyridineboronic acid support this approach .

Data Contradiction Analysis

Q. Why do computational models and experimental NMR data disagree on the fluorine’s anisotropic shielding effects?

- Methodological Answer :

- DFT Calculations : Refine basis sets (e.g., B3LYP/6-311+G(d,p)) to account for solvent effects (PCM model).

- NMR Titration : Add shift reagents (e.g., Eu(fod)₃) to probe electronic environments.

- Cross-validate with 19F NMR data from structurally similar compounds like [2-Fluoro-3-(trifluoromethoxy)phenyl]boronic acid (CAS 881402-25-1) .

Methodological Framework for Further Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.